molecular formula C22H13ClF2N2OS B2896367 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide CAS No. 338396-97-7

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide

Cat. No. B2896367
CAS RN: 338396-97-7
M. Wt: 426.87
InChI Key: DCGASMGZOQKPCB-UHFFFAOYSA-N
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Description

The compound “4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzamide group, and multiple aromatic rings with halogen substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is substituted with a 2-chlorophenyl group at the 4-position. The nitrogen atom of the thiazole ring is also bonded to a benzamide group, which in turn is substituted with a 2,4-difluorophenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring, the benzamide group, and the halogen-substituted phenyl rings. The thiazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring and the halogen-substituted phenyl rings would likely make the compound relatively non-polar and lipophilic .

Scientific Research Applications

Design and Synthesis of Anticancer Compounds

Research on derivatives of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide has demonstrated significant potential in the development of new anticancer agents. For instance, the design and synthesis of substituted benzamides with a focus on their anticancer evaluation against various cancer cell lines have shown promising results. These compounds were evaluated for their effectiveness in inhibiting cancer cell growth, with some derivatives exhibiting higher anticancer activities than reference drugs (Ravinaik et al., 2021).

Antipathogenic Activity

Another area of research has been the exploration of thiourea derivatives for their antipathogenic activity. These compounds have been tested for their ability to interact with bacterial cells, demonstrating significant activity, especially against strains known for their biofilm-forming capabilities. This suggests potential for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Antiallergy Agents

Research into N-(4-substituted-thiazolyl)oxamic acid derivatives has identified a series of potent, orally active antiallergy agents. These compounds, synthesized and tested for their antiallergy activity, have shown significant potency, highlighting the potential for new therapeutic options in allergy treatment (Hargrave et al., 1983).

Antimicrobial Agents

The synthesis of formazans from certain thiadiazole derivatives has been explored for their antimicrobial properties. These compounds have undergone evaluation against pathogenic bacterial and fungal strains, showing moderate activity. This research contributes to the identification of new antimicrobial agents (Sah et al., 2014).

Corrosion Inhibition

Thiazole derivatives have also been investigated for their efficiency as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. These studies have demonstrated that certain derivatives can significantly reduce corrosion, offering valuable insights for industrial applications (Yadav et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Many thiazole derivatives have been found to exhibit antimicrobial and anticancer activities, which could potentially make them toxic to certain types of cells .

Future Directions

Given the diverse biological activities exhibited by many thiazole derivatives, this compound could potentially be of interest for further study in the fields of medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to interact with a wide range of biological targets, including various enzymes and receptors

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The compound’s interaction with its targets could result in changes to the target’s function, potentially altering cellular processes.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in cell growth, inflammation, and various disease processes.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

properties

IUPAC Name

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N2OS/c23-17-4-2-1-3-16(17)20-12-29-22(27-20)14-7-5-13(6-8-14)21(28)26-19-10-9-15(24)11-18(19)25/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGASMGZOQKPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide

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